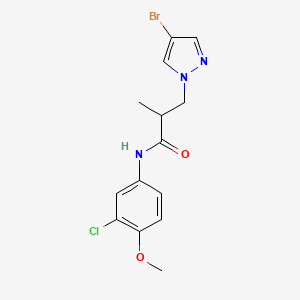![molecular formula C17H17F2NO3 B4382892 N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide](/img/structure/B4382892.png)
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide
Overview
Description
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide is a synthetic organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
O-Alkylation: The starting material, 4-difluoromethoxy-3-hydroxybenzaldehyde, undergoes O-alkylation with an appropriate alkylating agent to introduce the ethoxy group.
Oxidation: The resulting intermediate is then oxidized to form the corresponding carboxylic acid.
N-Acylation: Finally, the carboxylic acid is subjected to N-acylation with 4-methylbenzamide to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of different solvents, catalysts, and reaction conditions to enhance the efficiency of each step. For example, the use of sodium hydroxide as an alkali in the N-acylation step has been shown to be more economical and scalable compared to other bases .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The difluoromethoxy and ethoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins and enzymes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A PDE-4 inhibitor with a similar difluoromethoxy group, used in the treatment of COPD.
Piclamilast: Another PDE-4 inhibitor with structural similarities, used for its anti-inflammatory properties.
Uniqueness
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and ethoxy groups enhances its potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-3-22-15-10-13(8-9-14(15)23-17(18)19)20-16(21)12-6-4-11(2)5-7-12/h4-10,17H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOGIQLZJLGKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-ISOPROPYLPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4382821.png)
![(E)-3-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4382829.png)
![2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4382837.png)

![2-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide](/img/structure/B4382846.png)
![3-AMINO-N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4382851.png)
![ethyl 2-{[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4382859.png)
![4-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4382861.png)
![N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYLBENZAMIDE](/img/structure/B4382867.png)
![N~1~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYLBENZAMIDE](/img/structure/B4382875.png)
![N~1~-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}-4-METHYLBENZAMIDE](/img/structure/B4382878.png)
![1-ETHYL-N~3~-(2-FURYLMETHYL)-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4382891.png)
![2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4382900.png)
![ETHYL 2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B4382906.png)
